Disodium arsenate

Overview

Description

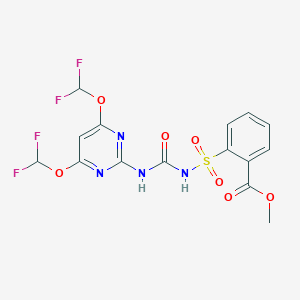

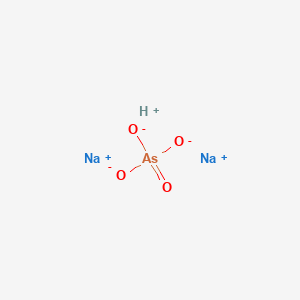

Disodium arsenate, also known as disodium hydrogen arsenate, is an inorganic compound with the chemical formula Na₂HAsO₄. It is a white, crystalline powder that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Disodium arsenate, also known as Sodium arsenate dibasic, primarily targets cysteine residues in proteins . The interaction of trivalent arsenic with these residues can alter the conformation and interaction of the protein with other functional proteins, leading to tissue damage .

Mode of Action

The toxicity of trivalent arsenic primarily occurs due to its interaction with cysteine residues in proteins . This interaction may alter the protein’s conformation and its interaction with other functional proteins, leading to tissue damage . Arsenic binding to protein may alter its conformation and interaction with other functional proteins leading to tissue damage .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the methylation of inorganic arsenic to monomethylarsonic (MMA V) acid, which is then methylated again to dimethylarsinic acid (DMA V) to permit its excretion through urine . It also affects cellular energy metabolism and DNA replication and repair . Arsenic bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation .

Pharmacokinetics

The human body responds to arsenic ingestion through a set of concerted metabolic actions starting with methylation of the inorganic arsenic to monomethylarsonic (MMA V) acid, which is then methylated again to dimethylarsinic acid (DMA V) to permit its excretion through urine .

Result of Action

The result of this compound’s action is the induction of oxidative stress . This can lead to altered DNA methylation, altered DNA repair, mitochondrial damage, uncontrolled cell proliferation leading to diseases .

Action Environment

Environmental factors play a significant role in the action of this compound. Both natural and anthropogenic sources contribute to arsenic in the environment . The major inputs of arsenic in soil are associated with burning of fossil fuels and biomass, mining activities, industrial effluents, use of pesticides (e.g. monosodium methyl arsenate, disodium methyl arsenate and cacodylic acid) in agriculture, lumber preservatives (e.g. ammoniacal copper zinc arsenate and chromated copper arsenate), manufacturing .

Biochemical Analysis

Biochemical Properties

Disodium arsenate interacts with various biomolecules in biochemical reactions. It is metabolized by various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter . These microbes metabolize the activity of inorganic arsenic to generate their energy . The bacterial ars operon consists of three to five genes that are involved in oxidation, reduction, methylation, or demethylation in the arsenic transformation process .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. Higher concentrations can induce cell death, DNA damage, and modifications in gene expression . Chronic exposure to this compound can lead to skin, lungs, CNS, and reproductive health disorders . It is a human carcinogen well known for affecting multiple organs .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It prevents the phosphorylation of Akt at Ser473 and Thr308, leading to the inhibition of PDK-1/Akt insulin signaling . It also downregulates mitochondrial deacetylase Sirt3, decreasing the ability of its associated transcription factor, FOXO3a, to bind to the agents that support the genes for manganese superoxide dismutase and PPARg co-activator (PGC)-1a .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, more than 90% of the spiked arsenate was reduced during 37 days of incubation in the duplicate enrichment cultures . The average rate of arsenate reduction was 0.16±0.03 mM day −1 .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, intrauterine exposure to arsenic has been shown to influence the developmental programming of DM . Experimental studies using animal models demonstrated that in utero contamination by arsenic raised HOMA-IR in offsprings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It induces metabolic disorders via multiple pathways . Apart from the initiation of oxidative stress and inflammation, this compound alters lipid metabolism by decreasing the presence of 3-hydroxy-e-methylglutaryl-CoA synthase 1 and carnitine O-octanoyl transferase (Crot) and increasing the presence of fatty acid–binding protein-3 mRNA .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Rice phosphate transporters (Pht) and aquaporin Lsi1 contribute to As uptake . Lsi2 plays a critical role in As transport toward root xylem for As translocation, thus promotes As transport to and accumulation in rice grains .

Subcellular Localization

It is known that different signals with different subcellular localization influence the subcellular localization of PHT1;1 by regulating the same phosphorylation site on PHT1;1 . These results demonstrated that CPK23 specifically promotes As(V) tolerance by regulating arsenic uptake through influencing PHT1;1 delocalization under As(V) stress via phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium arsenate can be synthesized through the reaction of arsenic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is then crystallized to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound is produced by reacting arsenic trioxide with sodium hydroxide. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration processes. The overall reaction can be represented as:

As2O3+2NaOH+3H2O→2Na2HAsO4⋅7H2O

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it is converted to higher oxidation states of arsenic.

Reduction: It can also be reduced to form arsenite compounds.

Substitution: this compound can participate in substitution reactions, where the arsenate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and zinc in acidic conditions are typical reducing agents.

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: Arsenic pentoxide.

Reduction: Sodium arsenite.

Substitution: Various organoarsenic compounds.

Scientific Research Applications

Disodium arsenate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in analytical chemistry for the quantification of arsenic compounds.

Biology: this compound is used in studies related to enzyme inhibition and cellular metabolism.

Medicine: It has been investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Industry: this compound is used in the production of pesticides, herbicides, and wood preservatives.

Comparison with Similar Compounds

Sodium arsenite (NaAsO₂): Similar to disodium arsenate but with arsenic in a lower oxidation state.

Monosodium methyl arsenate (CH₃AsO₃Na): An organoarsenic compound used as a herbicide.

Dimethylarsinic acid (C₂H₇AsO₂): Another organoarsenic compound with similar applications.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with various metal ions. This makes it particularly useful in analytical chemistry and industrial applications where precise quantification and reactivity are required.

Properties

IUPAC Name |

disodium;hydrogen arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.2Na/c2-1(3,4)5;;/h(H3,2,3,4,5);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHZDYHDJAVUIBH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | disodium hydrogen arsenate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Disodium_hydrogen_arsenate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-89-2 (Parent) | |

| Record name | Sodium arsenate, exsiccated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8032047 | |

| Record name | Disodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.907 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; [ICSC], COLOURLESS-TO-WHITE CRYSTALS OR POWDER. | |

| Record name | Sodium arsenate, dibasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water; slightly sol in alcohol, Insoluble in ether, Solubility in water, g/100ml at 15 °C: 61 (good) | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.87, 1.87 g/cm³ | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Arsenic (as disodium arsenate) binds to thiol groups of the enzyme DNA polymerease, thus inhibiting DNA synthesis; the authors concluded that it interfered with DNA repair of damage induced by UV irradiation in human epidermal grafts ... ., Disodium arsenate alters the metabolism of nucleosides and their derivatives in human lymphocytes cultered in vitro ... and reduced the incorporation of labelled nucleosides into both RNA and DNA in cultured human peripheral lymphocytes ... . | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder, Clear colorless crystals | |

CAS No. |

7778-43-0 | |

| Record name | Sodium arsenate, exsiccated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium arsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8032047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium hydrogenarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ARSENATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANU034TUJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM ARSENATE DIBASIC | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1208 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

57 °C when rapidly heated | |

| Record name | SODIUM ARSENATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.